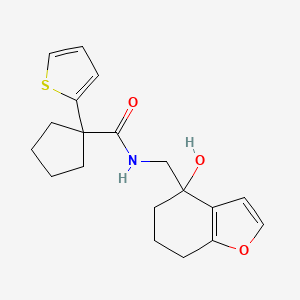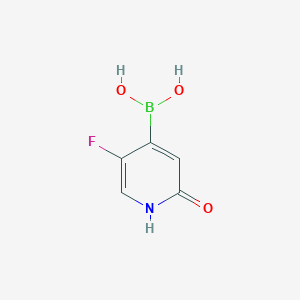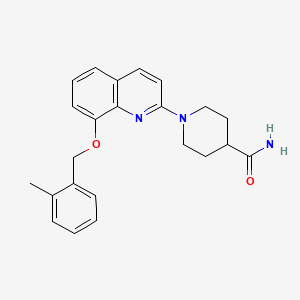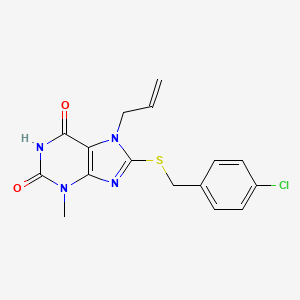![molecular formula C23H25N7O B2932141 3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide CAS No. 1006303-87-2](/img/structure/B2932141.png)
3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds with a pyrazolo[3,4-d]pyrimidine core have been synthesized using various methods. For instance, one method involves ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one .科学的研究の応用
Synthesis and Biological Evaluation
The chemical compound , due to its complex structure, finds relevance in various synthetic and biological research applications. Research on related compounds has shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While direct studies on this specific compound may be scarce, research on similar pyrazolo[3,4-d]pyrimidin derivatives provides insight into potential applications.
One study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, demonstrating anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through a single-step condensation process, with further modifications leading to a variety of derivatives with significant biological activities. The structural-activity relationship was explored, revealing that certain substitutions on the pyrazolopyrimidine core could enhance biological efficacy (Rahmouni et al., 2016).
Antimicrobial and Antitumor Activities
Another area of application is the development of antimicrobial and antitumor agents. For instance, pyrazole, isoxazole, and pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. This research demonstrates the versatility of pyrazole-derived compounds in generating effective therapeutic agents with broad-spectrum activity against various bacterial and fungal species (Kendre et al., 2015).
Insecticidal and Antimicrobial Potential
The cyclization reactions involving cyanamides and various reagents, leading to pyrazole and pyrimidine derivatives, show promise in creating compounds with insecticidal and antimicrobial potential. This synthesis approach allows for the generation of a diverse set of compounds that can be tested for biological activities, potentially leading to new treatments for infectious diseases and pest control (Deohate et al., 2020).
将来の方向性
特性
IUPAC Name |
3-cyclopentyl-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-16-13-20(27-21(31)12-11-17-7-5-6-8-17)30(28-16)23-19-14-26-29(22(19)24-15-25-23)18-9-3-2-4-10-18/h2-4,9-10,13-15,17H,5-8,11-12H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQJWFYMEUFZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2CCCC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2932063.png)
![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2932065.png)
![5-bromo-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932067.png)
![Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2932068.png)

![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2932073.png)

![N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2932076.png)

![N-(2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2932079.png)
![4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2932080.png)
